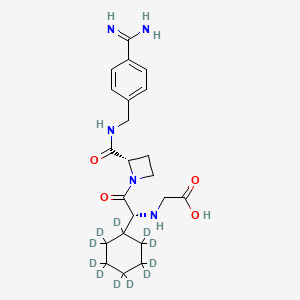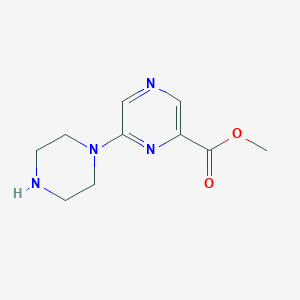
Methyl 6-piperazin-1-ylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol It is a derivative of pyrazine and piperazine, which are both important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-piperazin-1-ylpyrazine-2-carboxylate typically involves the reaction of 2-pyrazinecarboxylic acid with piperazine in the presence of a suitable esterifying agent, such as methanol . The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-piperazin-1-ylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or piperazine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine or piperazine derivatives.
Scientific Research Applications
Methyl 6-piperazin-1-ylpyrazine-2-carboxylate has several scientific research applications, including:
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 6-piperazin-1-ylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can interact with biological macromolecules, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-piperazin-1-ylpyrazine: This compound shares a similar structure but lacks the ester group, which can influence its reactivity and applications.
Substituted N-phenylpyrazine-2-carboxamides: These compounds have similar pyrazine cores but different substituents, leading to variations in their biological activity and chemical properties.
Uniqueness
Methyl 6-piperazin-1-ylpyrazine-2-carboxylate is unique due to its specific combination of pyrazine and piperazine rings with an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 6-piperazin-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c1-16-10(15)8-6-12-7-9(13-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 |
InChI Key |
OZPSWESZSAOKIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
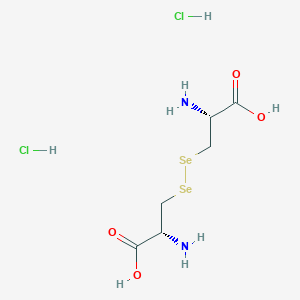
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
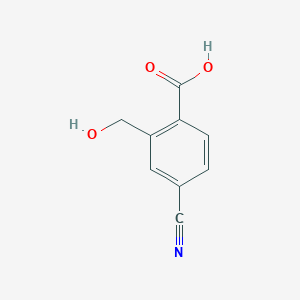
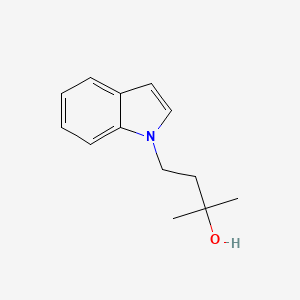

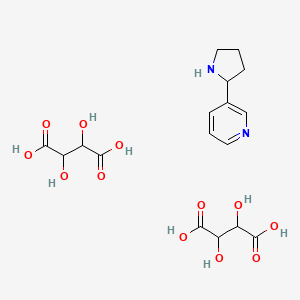
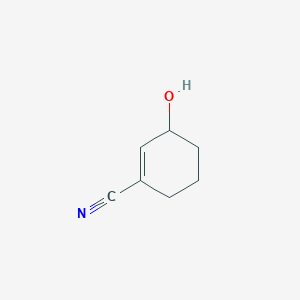
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
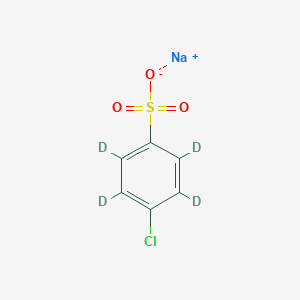
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
